molecular formula C19H20N6O3 B2732797 2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876670-31-4

2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No. B2732797
CAS RN: 876670-31-4
M. Wt: 380.408
InChI Key: JAZXCCHPMLFJAE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is based on structures generated from information available in databases. If generated, an InChI string will also be generated and made available for searching .

Scientific Research Applications

Antiviral Activity

A series of compounds structurally related to 2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide were designed and tested as antirhinovirus agents. These compounds, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showed potential as inhibitors of human rhinovirus, highlighting their relevance in antiviral research (Hamdouchi et al., 1999).

Antifungal Agents

Compounds containing the imidazole ring, similar to this compound, were synthesized and evaluated for their antifungal activity. These novel imidazole derivatives showed significant activity against various fungal strains, suggesting their utility in combating drug-resistant fungal infections (Altındağ et al., 2017).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, akin to this compound, led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, highlighting their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Antimicrobial Properties

Synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, related to this compound, demonstrated antimicrobial properties against a range of bacterial strains. This research provides insights into the potential of such compounds in developing new antimicrobial agents (Sharma et al., 2004).

properties

IUPAC Name

2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-10-5-7-13(8-6-10)24-11(2)12(3)25-15-16(21-18(24)25)22(4)19(28)23(17(15)27)9-14(20)26/h5-8H,9H2,1-4H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZXCCHPMLFJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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